4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Description
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Properties
IUPAC Name |
4-[[1-(adamantane-1-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c26-15-18-1-3-19(4-2-18)16-29-17-20-5-7-27(8-6-20)24(28)25-12-21-9-22(13-25)11-23(10-21)14-25/h1-4,20-23H,5-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXIUBVVBWUHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic molecule derived from adamantane and piperidine frameworks. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article aims to summarize the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of adamantane derivatives often involves multiple steps that include acylation and functionalization. The specific synthesis pathway for the target compound can be outlined as follows:
- Formation of Adamantane Derivative : The initial step involves the acylation of adamantane with a suitable carbonyl compound.
- Piperidine Integration : A piperidine ring is introduced through nucleophilic substitution reactions.
- Methoxy and Benzonitrile Functionalization : Further modifications involve the introduction of methoxy and benzonitrile groups via electrophilic aromatic substitution or similar methods.
Anticancer Activity
Recent studies have indicated that compounds related to the target structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds structurally similar to the target molecule have shown potent activity against colon cancer and leukemia cell lines. The mechanism often involves DNA fragmentation and activation of apoptotic pathways such as caspase-3 activation .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3d | HL-60 | 5 | DNA fragmentation |
| 3e | Colon cancer | 4 | Caspase activation |
Neuropharmacological Effects
The adamantane core is known for its neuroprotective properties. Research indicates that derivatives can modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases.
- Mechanisms of Action : The interaction with dopaminergic receptors has been noted, which may contribute to neuroprotection and cognitive enhancement .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a related compound on various neoplastic cell lines (HSC-2, HSC-4). The findings showed that certain derivatives exhibited selective toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for further development .
Case Study 2: Neuroprotective Properties
In animal models, compounds with similar structures demonstrated protective effects against neurotoxicity induced by oxidative stress. These findings support their potential use in developing treatments for conditions like Alzheimer's disease .
Scientific Research Applications
The compound exhibits several promising biological activities:
- Antiviral Properties : The adamantane structure is known for its efficacy against various viral infections, including influenza.
- Neuroprotective Effects : Research indicates potential benefits in neuropharmacology, particularly in treating neurodegenerative diseases.
Case Studies
- Neuropharmacological Studies : A study highlighted the compound's ability to modulate neurotransmitter systems, suggesting applications in treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Research demonstrated that derivatives of adamantane compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
Applications in Medicinal Chemistry
The diverse applications of 4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile include:
| Application Area | Description |
|---|---|
| Antiviral Agents | Potential use in developing treatments for viral infections. |
| Neuroprotective Drugs | Possible applications in neurodegenerative disease therapies. |
| Antimicrobial Agents | Development of new antibiotics targeting resistant bacterial strains. |
| Cancer Therapy | Exploration as a potential anticancer agent through mechanism studies. |
Chemical Reactions Analysis
Structural Analysis
The compound 4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex molecule combining an adamantane moiety, a piperidine ring, and a benzonitrile group. Its molecular formula is C24H32N6O2 , with a molecular weight of 436.5 g/mol . The structure features a carbonyl linkage between the adamantane and piperidine, a methoxy group connecting the piperidine to a benzonitrile fragment.
Key Reactions
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Formation of the Adamantane-Piperidine Core
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Methoxy Group Formation
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Coupling to Benzonitrile
Supporting Data
| Reaction Step | Reagents/Conditions | Reference |
|---|---|---|
| Adamantane-piperidine | 1-Adamantanecarbonyl chloride, base | |
| Methoxylation | Methyl iodide, Ag₂O | |
| Benzonitrile coupling | Williamson ether synthesis conditions |
Acylation of Piperidine
The reaction between piperidine amine and 1-adamantanecarbonyl chloride proceeds via a nucleophilic acyl substitution mechanism. The piperidine nitrogen attacks the electrophilic carbonyl carbon, displacing the chloride ion .
Photoredox-Catalyzed Reactions
While not directly applied to this compound, studies on adamantane derivatives highlight the use of organo-photoredox catalysts (e.g., 4CzIPN) for C–C bond formation. Such methods could facilitate coupling reactions involving the benzonitrile fragment .
Alkylation of Hydroxyl Groups
Methylation of hydroxyl groups on the piperidine ring involves alkyl halides (e.g., methyl iodide) and a base (e.g., Ag₂O), proceeding through an SN2 mechanism .
Supporting Research Findings
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Structural Analogues :
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4-((4-((4-Methoxypyridin-2-yl)amino)piperidin-1-yl)carbonyl)benzonitrile (PubChem CID 9797857) shares a similar benzonitrile-piperidine core, differing only in the substituent (4-methoxypyridin-2-yl vs. adamantane) .
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4-[4-(3-Adamantan-1-yl-ureido)-piperidine-1-carbonyl]-benzoic acid methyl ester (PubChem CID 44416904) demonstrates the feasibility of adamantane-piperidine linkages via carbamate bonds .
-
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Reaction Conditions :
Q & A
Q. What strategies resolve discrepancies in NMR data for diastereomeric mixtures?
- Methodological Answer : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to enhance NMR splitting. Dynamic NMR (DNMR) at variable temperatures (e.g., –40°C to 80°C) detects coalescence points for interconverting conformers. Chiral HPLC (Chiralpak AD-H column) with polar solvents (hexane/isopropanol) separates enantiomers. X-ray crystallography () provides absolute configuration references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
